7-cinnamyl-8-((3,5-dimethylpiperidin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
7-cinnamyl-8-((3,5-dimethylpiperidin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound that belongs to the purine family. This compound is characterized by its complex structure, which includes a purine core substituted with cinnamyl and piperidinyl groups. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-cinnamyl-8-((3,5-dimethylpiperidin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide derivatives and amines.
Introduction of the Cinnamyl Group: The cinnamyl group can be introduced via a Friedel-Crafts alkylation reaction using cinnamyl chloride and an appropriate catalyst.
Attachment of the Piperidinyl Group: The piperidinyl group can be attached through a nucleophilic substitution reaction, where the piperidine derivative reacts with a suitable leaving group on the purine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
7-cinnamyl-8-((3,5-dimethylpiperidin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the purine core or side chains are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated forms of the compound.
Scientific Research Applications
7-cinnamyl-8-((3,5-dimethylpiperidin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-cinnamyl-8-((3,5-dimethylpiperidin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.
Receptor Interaction: Acting as an agonist or antagonist at specific receptors, thereby influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant effects.
Theophylline: Another purine derivative used in the treatment of respiratory diseases.
Adenosine: A naturally occurring purine nucleoside involved in various physiological processes.
Uniqueness
7-cinnamyl-8-((3,5-dimethylpiperidin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is unique due to the presence of both cinnamyl and piperidinyl groups, which confer distinct chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
The compound 7-cinnamyl-8-((3,5-dimethylpiperidin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention in pharmacological research for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Molecular Structure
The molecular formula of the compound is C18H24N4O2. It features a purine scaffold with a cinnamyl group and a piperidine moiety, which are crucial for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interactions : The compound has been shown to interact with various neurotransmitter receptors, including serotonin receptors (5HT1A and 5HT7), which are involved in mood regulation and anxiety .
- Enzyme Inhibition : It exhibits inhibitory effects on certain enzymes related to cardiovascular diseases, such as MAPK and TNF-α . These interactions suggest potential anti-inflammatory and cardioprotective properties.
- Antioxidant Activity : Preliminary studies indicate that the compound may possess antioxidant properties, which could contribute to its protective effects against oxidative stress-related diseases.
Case Study: Neuropharmacological Effects
In a recent study examining the neuropharmacological effects of similar purine derivatives, compounds with structural similarities to this compound demonstrated significant binding affinity for serotonin receptors. This suggests that modifications in the piperidine structure can enhance receptor selectivity and efficacy .
Table 1: Summary of Biological Activities
Synthesis and Characterization
The synthesis of this compound involves multi-step organic reactions that incorporate various reagents to achieve the desired structural modifications. Characterization techniques such as NMR spectroscopy and mass spectrometry have confirmed the identity and purity of the synthesized compound.
Synthetic Pathway Overview
- Starting Materials : The synthesis begins with readily available cinnamic acid derivatives.
- Reagents : Common reagents include EDCI for coupling reactions and DMAP as a catalyst.
- Characterization Techniques :
- NMR Spectroscopy (both 1H and 13C)
- Mass Spectrometry (MS)
- Infrared Spectroscopy (IR)
Properties
IUPAC Name |
8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-[(E)-3-phenylprop-2-enyl]purine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O2/c1-17-13-18(2)15-28(14-17)16-20-25-22-21(23(30)27(4)24(31)26(22)3)29(20)12-8-11-19-9-6-5-7-10-19/h5-11,17-18H,12-16H2,1-4H3/b11-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVZNEGHPWFZBIS-DHZHZOJOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC2=NC3=C(N2CC=CC4=CC=CC=C4)C(=O)N(C(=O)N3C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC(CN(C1)CC2=NC3=C(N2C/C=C/C4=CC=CC=C4)C(=O)N(C(=O)N3C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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